molecular formula C8H6F2N2 B1297646 2-(Difluoromethyl)-1H-benzimidazole CAS No. 705-09-9

2-(Difluoromethyl)-1H-benzimidazole

Cat. No. B1297646
CAS RN: 705-09-9
M. Wt: 168.14 g/mol
InChI Key: PURNIHSRWGYONZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-benzimidazole is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years34. However, the specific synthesis process for 2-(Difluoromethyl)-1H-benzimidazole is not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and potential applications567. However, the specific molecular structure analysis for 2-(Difluoromethyl)-1H-benzimidazole is not detailed in the sources I found.



Chemical Reactions Analysis

Chemical reactions involving difluoromethyl compounds have been studied89. However, specific chemical reactions involving 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its potential applications1213. However, the specific physical and chemical properties of 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.


Scientific Research Applications

Synthesis and Chemical Applications

Biological and Medical Research

  • Cancer Research : The compound has shown potential in inhibiting the proliferation of cancer cells, especially in human histiocytic lymphoma cell U937 (Mukhopadhyay et al., 2011).

  • Antimicrobial Activity : Some benzimidazole derivatives have exhibited significant antimicrobial properties against various pathogenic bacteria (Khalifa et al., 2018); (Salahuddin et al., 2017).

  • DNA Topoisomerase Inhibition : Benzimidazole derivatives, including 2-(Difluoromethyl)-1H-benzimidazole, have been active as inhibitors of type I DNA topoisomerases, relevant in cancer therapy (Alpan et al., 2007).

  • Antifungal Activity : These compounds have shown efficacy against various fungal species, important in the development of new antifungal drugs (Khabnadideh et al., 2012).

  • Antiviral Properties : 2-(Difluoromethyl)-1H-benzimidazole derivatives have been explored for their potential in inhibiting human cytomegalovirus replication, offering insights into new antiviral therapies (Biron et al., 2002).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its handling and use1415. However, the specific safety and hazards associated with 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.


Future Directions

Research into difluoromethyl compounds continues to be a topic of interest, with potential applications in various fields1617. However, the specific future directions for research into 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.


Please note that while I strive to provide accurate and up-to-date information, the details provided should be verified with a reliable source or expert in the field. The information provided is based on the sources I found and may not be comprehensive or entirely accurate.


properties

IUPAC Name

2-(difluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNIHSRWGYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344540
Record name 2-Difluoromethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1H-benzimidazole

CAS RN

705-09-9
Record name 2-Difluoromethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GW Rewcastle, SA Gamage, JU Flanagan… - Journal of medicinal …, 2011 - ACS Publications
A structure–activity relationship (SAR) study of the pan class I PI 3-kinase inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) identified …
Number of citations: 115 pubs.acs.org
GW Rewcastle, SA Gamage, JU Flanagan… - European Journal of …, 2013 - Elsevier
A range of 4-substituted derivatives of the pan class I PI 3-kinase inhibitor 2-(difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) were prepared in …
Number of citations: 23 www.sciencedirect.com
TGG Uthpala, HH Munasinghe… - Journal of Food …, 2021 - Wiley Online Library
The study was aimed to evaluate how drying methods and extracting solvents can preserve antimicrobial properties of Acmella flower pods. Four drying techniques (sun drying [SD], air …
Number of citations: 8 ifst.onlinelibrary.wiley.com
AC Giddens, SA Gamage, JD Kendall, WJ Lee… - Bioorganic & Medicinal …, 2019 - Elsevier
Replacing one of the morpholine groups of the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 with a variety of sulfonamide-linked solubilizing substituents produced a new …
Number of citations: 14 www.sciencedirect.com
M Kandeel, BK Park, MA Morsy… - Dr. Sulaiman Al …, 2021 - atlantis-press.com
Infection by the emerging, potentially zoonotic Middle East Respiratory Syndrome Coronavirus (MERS-CoV) presents a severe health hazard to humans and is often fatal. Given the lack …
Number of citations: 13 www.atlantis-press.com
L Huang, W Liu, LL Zhao, Z Zhang… - The Journal of Organic …, 2021 - ACS Publications
The budding deuteriodifluoromethyl group (CF 2 D) is a potentially significant functional group in medicinal chemistry. Herein, we investigated t-BuOK-catalyzed H/D exchange reaction …
Number of citations: 22 pubs.acs.org
SA Gamage, AC Giddens, KY Tsang… - Bioorganic & Medicinal …, 2017 - Elsevier
Replacement of one of the morpholine groups of the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 (1) with sulfonamide containing substituents produced a new class of active …
Number of citations: 15 www.sciencedirect.com

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